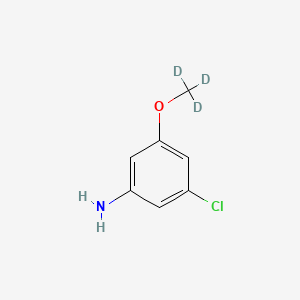

3-Chloro-5-(methoxy-d3)aniline

Description

3-Chloro-5-(methoxy-d₃)aniline is an isotopically labeled aniline derivative featuring a chlorine atom at the 3-position and a deuterated methoxy group (-OCD₃) at the 5-position of the benzene ring. Its molecular formula is C₇H₅D₃ClNO, with a monoisotopic mass of ~158.05 g/mol (calculated). Deuterated methoxy groups are commonly used in spectroscopic studies (e.g., NMR, mass spectrometry) to track molecular behavior, enhance signal resolution, or investigate metabolic pathways .

Properties

IUPAC Name |

3-chloro-5-(trideuteriomethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAVBRTYEPFKSD-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloroaniline with trideuteriomethanol under suitable conditions to achieve the desired substitution . The reaction may be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(methoxy-d3)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-5-(methoxy-d3)aniline has several applications in scientific research:

Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and kinetics.

Biology: The compound can be used in metabolic studies to trace the pathways of aniline derivatives in biological systems.

Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those requiring isotopic labeling for tracing or imaging purposes.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxy-d3)aniline involves its interaction with specific molecular targets and pathways. The presence of the trideuteriomethoxy group can influence the compound’s reactivity and stability, making it useful in studies of reaction mechanisms. The chlorine atom and aniline moiety can participate in various chemical interactions, contributing to the compound’s overall behavior in different environments .

Comparison with Similar Compounds

3-Chloro-5-methylaniline

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.60 g/mol

- Substituents : -CH₃ (methyl) at the 5-position.

- Key Differences :

- The methyl group is less polar than methoxy-d₃, reducing solubility in polar solvents.

- Methyl is a weak electron-donating group via hyperconjugation, slightly activating the aromatic ring toward electrophilic substitution compared to methoxy-d₃’s stronger electron-donating effect.

- Applications : Intermediate in dyes and agrochemical synthesis .

3-Chloro-5-(difluoromethoxy)aniline

- Molecular Formula: C₇H₅ClF₂NO

- Molecular Weight : 207.57 g/mol

- Substituents : -OCF₂H (difluoromethoxy) at the 5-position.

- Key Differences :

- Difluoromethoxy is electron-withdrawing due to fluorine’s electronegativity, deactivating the ring and directing reactivity to meta/para positions.

- Higher lipophilicity (logP) compared to methoxy-d₃, influencing membrane permeability in biological systems.

- Safety : Classified as a respiratory irritant (H335) and skin/eye irritant (H315/H319) .

3-Chloro-5-(trifluoromethoxy)aniline

3-Chloro-5-methoxyaniline (Non-deuterated Analog)

- Molecular Formula: C₇H₈ClNO

- Molecular Weight : 157.60 g/mol

- Substituents : -OCH₃ (methoxy) at the 5-position.

- Key Differences: The methoxy group is electron-donating via resonance, increasing ring electron density. Methoxy-d₃ retains this electronic profile but offers isotopic labeling advantages. Deuterated analogs are preferred in mass spectrometry for improved detection limits and reduced background noise .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.